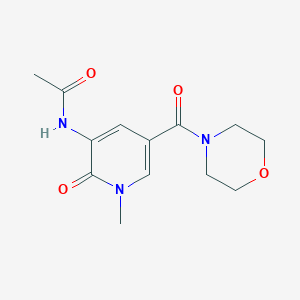
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The compound features a dihydropyridine core with a morpholine moiety, which is known for enhancing bioactivity. The synthesis typically involves the reaction of appropriate precursors to form the dihydropyridine structure, followed by acetamide formation. Although specific synthetic routes for this compound are not detailed in the search results, similar compounds have been synthesized using established methods in organic chemistry.
Anticancer Activity
Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. The IC50 values of these compounds often range in the micromolar range, suggesting moderate to strong activity against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Narciclasine Derivative | 15.5 | Breast Cancer |
| Other Dihydropyridine Derivatives | Varies | Multiple |
The above table summarizes findings from studies evaluating the anticancer activity of related compounds, indicating that modifications to the dihydropyridine structure can influence potency significantly .
Antimicrobial Activity
Compounds containing morpholine and dihydropyridine structures have also been evaluated for their antimicrobial properties. For example, certain derivatives have shown effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many related compounds act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cells, contributing to cytotoxic effects against tumor cells.
Study 1: Anticancer Efficacy
In a study published in a medicinal chemistry journal, a series of dihydropyridine derivatives were synthesized and tested for anticancer activity. The lead compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of morpholine-containing compounds. It was found that specific derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Propiedades
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-9(17)14-11-7-10(8-15(2)13(11)19)12(18)16-3-5-20-6-4-16/h7-8H,3-6H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAVFFKSLYBVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














